Z-Met-ala-OH
Overview
Description
Z-Met-ala-OH, also known as Z-L-methionyl-L-alanine, is a dipeptide compound commonly used in biochemical research. It consists of the amino acids methionine and alanine, linked by a peptide bond. This compound is often utilized in the synthesis of peptides and proteins, serving as a substrate or reagent in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Met-ala-OH can be synthesized through chemical methods involving the reaction of carbamic acid, N-[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-, phenylmethyl ester, and L-alanine . The reaction typically occurs in the presence of triethylamine in water and acetonitrile at room temperature for about an hour .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Met-ala-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can revert oxidized methionine back to its original form.
Substitution: The compound can participate in substitution reactions, particularly at the methionine residue.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . Substitution reactions often require specific catalysts or enzymes to facilitate the process .
Major Products Formed
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of this compound .
Scientific Research Applications
Z-Met-ala-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-Met-ala-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that modify its structure and function . The methionine residue in this compound is particularly reactive, making it a key site for various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Z-L-methionyl-L-phenylalanine (Z-Met-Phe-OH): Similar in structure but contains phenylalanine instead of alanine.
Z-L-methionyl-L-valine (Z-Met-Val-OH): Contains valine instead of alanine.
Z-L-methionyl-L-leucine (Z-Met-Leu-OH): Contains leucine instead of alanine.
Uniqueness
Z-Met-ala-OH is unique due to its specific combination of methionine and alanine, which imparts distinct chemical and biochemical properties. The presence of methionine makes it particularly useful in studies involving oxidation and reduction reactions, while alanine provides stability and simplicity in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11(15(20)21)17-14(19)13(8-9-24-2)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCADDTHHEWIB-AAEUAGOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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